molecular formula C6H10F2O4 B10778336 (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol

Cat. No.: B10778336
M. Wt: 184.14 g/mol
InChI Key: YZRDPODBASCWCK-CBPJZXOFSA-N
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Description

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol is a synthetic compound characterized by the presence of fluorine atoms at the 5 and 6 positions of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol typically involves the fluorination of a suitable precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorinated sugar analog in metabolic studies.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to modulation of biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5S)-5,6-dichloro-2-(hydroxymethyl)oxane-3,4-diol: Similar structure but with chlorine atoms instead of fluorine.

    (2R,3S,4S,5S)-5,6-dibromo-2-(hydroxymethyl)oxane-3,4-diol: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The uniqueness of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol lies in the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of the compound, making it a valuable candidate for various applications.

Properties

Molecular Formula

C6H10F2O4

Molecular Weight

184.14 g/mol

IUPAC Name

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C6H10F2O4/c7-3-5(11)4(10)2(1-9)12-6(3)8/h2-6,9-11H,1H2/t2-,3+,4-,5-,6?/m1/s1

InChI Key

YZRDPODBASCWCK-CBPJZXOFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)F)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)F)F)O)O)O

Origin of Product

United States

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